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This technical guide provides a comprehensive overview of the current landscape of

Centromere Protein B (CENP-B) interactome research. It is designed to equip researchers with

the necessary knowledge and detailed methodologies to identify and characterize novel

binding partners of CENP-B, a key protein in centromere formation and function. This guide

delves into established and recently discovered interactors, provides detailed experimental

protocols for their discovery, and visualizes the complex interplay of CENP-B within cellular

signaling pathways.

Introduction to CENP-B and its Significance
Centromere Protein B (CENP-B) is a highly conserved DNA-binding protein that plays a crucial

role in the organization and function of centromeres, the specialized chromosomal regions that

ensure accurate chromosome segregation during cell division.[1][2][3] CENP-B specifically

recognizes and binds to a 17-bp DNA sequence known as the CENP-B box, which is abundant

in the alpha-satellite DNA repeats of human centromeres.[1][4] While not absolutely essential

for cell viability, CENP-B is critical for the de novo formation of functional centromeres and
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contributes to the stability and fidelity of chromosome segregation.[5][6][7][8] Its involvement in

maintaining genomic integrity makes CENP-B and its network of interacting proteins a

compelling area of study for understanding fundamental cellular processes and for the

development of novel therapeutic strategies in diseases characterized by chromosomal

instability, such as cancer.

Known and Novel Binding Partners of CENP-B
The function of CENP-B is intricately linked to its interactions with a host of other proteins.

These interactions are fundamental to the assembly of the kinetochore, the proteinaceous

structure that connects centromeres to the spindle microtubules during mitosis. This section

summarizes the key known and more recently identified binding partners of CENP-B.

Quantitative Data on CENP-B Interactions:

A comprehensive review of the current literature reveals a notable scarcity of precise

quantitative data, such as dissociation constants (Kd), for the protein-protein interactions of

CENP-B. While many studies confirm direct and stable binding through qualitative or semi-

quantitative methods, specific biophysical parameters are largely yet to be determined. The

following tables summarize the available information on CENP-B's binding partners, focusing

on the nature of the interaction and the experimental evidence.

Table 1: Well-Established CENP-B Interacting Proteins

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7438015/
https://www.researchgate.net/figure/CENP-B-supports-kinetochore-formation-and-contributes-to-the-maintenance-of-chromosome_fig2_319753631
https://www.researchgate.net/figure/CENP-B-Is-Sufficient-and-Essential-to-Maintain-Kinetochore-Assembly-and-Consequently_fig4_310743610
https://pmc.ncbi.nlm.nih.gov/articles/PMC4421092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Partner
Function in
Relation to CENP-B

Interacting
Domains

Experimental
Evidence

CENP-A

A histone H3 variant

that forms the

foundation of

centromeric

chromatin. CENP-B

binding is thought to

stabilize CENP-A

nucleosomes.[5][7]

CENP-B's N-terminal

DNA-binding domain

interacts with the N-

terminal tail of CENP-

A.[8]

Co-

immunoprecipitation,

In vitro pull-down

assays.[8]

CENP-C

A key inner

kinetochore protein

that acts as a scaffold

for the assembly of

the outer kinetochore.

CENP-B facilitates the

recruitment and

stabilization of CENP-

C at the centromere.

[1][5][6][9]

The acidic domain of

CENP-B interacts with

the Mif2 homologous

regions of CENP-C.[5]

[9]

Yeast two-hybrid, Co-

immunoprecipitation,

In vitro pull-down

assays.[1][8][9]

Self-dimerization

CENP-B forms

homodimers, which is

crucial for its function

in cross-linking DNA

and organizing higher-

order chromatin

structures at the

centromere.[10][11]

[12]

A hydrophobic domain

in the C-terminus

mediates dimerization.

[10][11][12]

Yeast two-hybrid,

Chemical cross-

linking, Gel mobility

shift assays.[10][11]

[12]

Table 2: Novel CENP-B Interacting Proteins
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Binding Partner
Function in
Relation to CENP-B

Interacting
Domains

Experimental
Evidence

ZFAT (Zinc Finger and

AT-Hook Domain

Containing)

A transcriptional

regulator that localizes

to centromeres.

CENP-B is required

for the proper

centromeric

localization of ZFAT,

which in turn regulates

the transcription of

non-coding RNAs at

the centromere.[13]

The acidic domain of

CENP-B interacts with

the middle domain of

ZFAT.[13]

Co-

immunoprecipitation,

ChIP-qPCR.[13]

Daxx (Death Domain

Associated Protein)

A histone chaperone

involved in the

deposition of the

histone variant H3.3.

CENP-B recruits Daxx

to centromeres, which

is important for

maintaining the

epigenetic integrity of

centromeric

chromatin.

Interaction is SUMO-

dependent.

Co-

immunoprecipitation,

ChIP.

Tubulin

A major component of

microtubules. The

interaction with

CENP-B suggests a

potential direct link

between the

centromeric chromatin

and the mitotic

spindle.[14]

CENP-B binds to the

C-terminal region of

tubulin.[14]

In vitro binding

assays.[14]
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Experimental Protocols for Discovering Novel
CENP-B Binding Partners
The identification of novel protein-protein interactions is a cornerstone of modern molecular

biology. This section provides detailed methodologies for three powerful techniques: Co-

immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass

Spectrometry (AP-MS). These protocols are presented as a guide for researchers aiming to

uncover new components of the CENP-B interactome.

Co-Immunoprecipitation (Co-IP) for Nuclear Proteins
Co-IP is a robust method to isolate a protein of interest and its binding partners from a cell

lysate.[15][16] This protocol is optimized for the immunoprecipitation of the nuclear protein

CENP-B.
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Cell Culture and Harvest

Nuclear Protein Extraction

1

Pre-clearing with Control IgG and Beads

2

Immunoprecipitation with anti-CENP-B Antibody

3

Wash Steps to Remove Non-specific Binders

4

Elution of Protein Complexes

5

Analysis by SDS-PAGE and Western Blot / Mass Spectrometry

6
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Co-Immunoprecipitation Workflow for CENP-B.

Materials:
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Cell lysis buffer for nuclear proteins (e.g., RIPA buffer with high salt concentration)

Protease and phosphatase inhibitor cocktails

Anti-CENP-B antibody (validated for IP)

Control IgG (from the same species as the anti-CENP-B antibody)

Protein A/G magnetic beads

Wash buffer (e.g., modified RIPA or TBS-T)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Mass spectrometer (optional, for identification of novel partners)

Protocol:

Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and

wash twice with ice-cold PBS.

Nuclear Protein Extraction: Resuspend the cell pellet in ice-cold nuclear lysis buffer

containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with

occasional vortexing to facilitate nuclear lysis. Centrifuge at high speed to pellet cellular

debris and collect the supernatant containing nuclear proteins.

Pre-clearing: Add control IgG and protein A/G magnetic beads to the nuclear lysate. Incubate

for 1-2 hours at 4°C on a rotator. This step removes proteins that non-specifically bind to the

IgG and beads. Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation: Add the anti-CENP-B antibody to the pre-cleared lysate and incubate

overnight at 4°C with gentle rotation.

Capture of Immune Complexes: Add fresh protein A/G magnetic beads to the lysate and

incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
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Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot

analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and

boiling. For mass spectrometry, a non-denaturing elution buffer should be used.

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an

antibody against a suspected interactor or by silver staining to visualize all co-precipitated

proteins. For the identification of novel binding partners, the eluate should be subjected to

mass spectrometry analysis.[17][18]

Yeast Two-Hybrid (Y2H) Library Screening
The Y2H system is a powerful genetic method for identifying binary protein-protein interactions

in vivo.[19][20][21][22][23]

Construct CENP-B Bait Plasmid
(CENP-B fused to DNA-binding domain)

Co-transform Yeast with Bait and Prey Plasmids

cDNA Prey Library
(fused to activation domain)

Selection on Nutrient-deficient Media

Reporter Gene Assay (e.g., lacZ)

Isolate and Sequence Positive Prey Plasmids

Click to download full resolution via product page
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Yeast Two-Hybrid Screening Workflow.

Materials:

Yeast expression vectors (one for the "bait" protein and one for the "prey" library)

Competent yeast strain with appropriate reporter genes

cDNA library from a relevant cell type or tissue

Yeast transformation reagents

Selective media for yeast growth

Protocol:

Bait Plasmid Construction: Clone the full-length or a specific domain of CENP-B into the bait

vector, creating a fusion with a DNA-binding domain (e.g., GAL4-BD).

Bait Characterization: Transform the bait plasmid into the yeast reporter strain. Confirm that

the bait protein is expressed and does not auto-activate the reporter genes in the absence of

a prey protein.

Library Screening: Transform the cDNA prey library (fused to a transcriptional activation

domain, e.g., GAL4-AD) into the yeast strain already containing the CENP-B bait plasmid.

Selection of Positive Clones: Plate the transformed yeast on selective media lacking specific

nutrients (e.g., histidine, adenine). Only yeast cells in which the bait and prey proteins

interact will be able to grow.

Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay, to

confirm the protein-protein interaction and eliminate false positives.

Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive yeast

colonies and sequence the cDNA inserts to identify the potential CENP-B binding partners.

Affinity Purification-Mass Spectrometry (AP-MS)
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AP-MS is a high-throughput technique for identifying protein interaction networks.[17][18][24]

[25][26] Proximity labeling methods like BioID are a powerful variation of this approach.[27][28]

[29][30][31]
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Express Tagged CENP-B (e.g., with BioID tag)

In vivo Biotinylation of Proximal Proteins

Cell Lysis

Affinity Purification of Biotinylated Proteins
(using streptavidin beads)

On-bead Trypsin Digestion

LC-MS/MS Analysis

Data Analysis and Protein Identification
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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